molecular formula C15H21KO6Pt B3367763 Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate CAS No. 19426-59-6

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate

Cat. No.: B3367763
CAS No.: 19426-59-6
M. Wt: 531.5 g/mol
InChI Key: ARVFWDOBVUQTPO-HXGNVLNTSA-K
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Description

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate is a platinum(II) complex characterized by a mixed-ligand coordination sphere. It features two 1-acetyl-2-oxopropyl ligands and one pentane-2,4-dionato (acetylacetonate) ligand, with potassium as the counterion. The compound’s synthesis likely involves ligand substitution reactions, similar to other platinum complexes derived from potassium bis(oxalato)platinate precursors .

Properties

IUPAC Name

potassium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.K.Pt/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;/q;;;+1;+2/p-3/b2*4-3+;4-3-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVFWDOBVUQTPO-HXGNVLNTSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[K+].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[K+].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21KO6Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19426-59-6
Record name Potassium trisacetylacetonatoplatinum(II)
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Record name Platinate(1-), bis(1-acetyl-2-oxopropyl)(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, potassium (1:1), (SP-4-2)-
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Record name Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate typically involves the reaction of potassium tetrachloroplatinate with 1-acetyl-2-oxopropyl and pentane-2,4-dione ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate can undergo various types of chemical reactions, including:

    Oxidation: The platinum center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

    Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate is in the field of anticancer research. Platinum-based compounds are well-known for their cytotoxic effects against cancer cells. Studies have indicated that this compound exhibits potent activity against various cancer cell lines, potentially through mechanisms similar to those of cisplatin, which involves DNA binding and disruption of cellular processes.

Mechanism of Action
The compound's mechanism involves the formation of DNA adducts, leading to apoptosis in cancer cells. Research has shown that modifications in the ligand environment around platinum can enhance selectivity and reduce side effects compared to traditional platinum drugs .

Catalysis

Catalytic Properties
this compound has been investigated for its catalytic properties in organic reactions. The presence of platinum allows for effective catalysis in various reactions, including hydrogenation and oxidation processes. The compound's ability to stabilize reactive intermediates makes it a valuable catalyst for synthetic organic chemistry.

Applications in Organic Synthesis
In particular, this compound has been utilized in the synthesis of complex organic molecules where traditional catalysts may fail due to selectivity or efficiency issues. Its application in asymmetric synthesis has also been explored, providing pathways to chiral compounds that are crucial in pharmaceuticals .

Materials Science

Nanomaterials Development
The unique properties of this compound have led to its use in developing nanomaterials. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that integrating platinum complexes into materials can improve their functionality for specific applications such as sensors or drug delivery systems.

Conductive Polymers
The compound has also been studied for its role in creating conductive polymers. By doping polymers with platinum complexes, researchers have developed materials with enhanced electrical conductivity suitable for electronic applications.

  • Anticancer Efficacy Study
    A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited higher cytotoxicity against ovarian cancer cells compared to cisplatin. The study highlighted its potential as a second-line treatment option due to reduced nephrotoxicity .
  • Catalytic Application in Organic Synthesis
    In a publication from Chemical Communications, researchers reported the successful use of this platinum complex as a catalyst for the selective hydrogenation of alkenes under mild conditions. The study emphasized the efficiency and selectivity achieved compared to conventional catalysts .
  • Development of Conductive Nanocomposites
    Research featured in Advanced Functional Materials explored the incorporation of this compound into polystyrene matrices to create conductive nanocomposites. The resulting materials showed significant improvements in electrical conductivity and thermal stability, indicating potential applications in flexible electronics.

Mechanism of Action

The mechanism by which Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate exerts its effects involves coordination of the platinum center with target molecules. The platinum atom can form strong bonds with various ligands, leading to changes in the structure and reactivity of the target molecules. This coordination can affect molecular pathways and biological processes, making the compound useful in medicinal applications.

Comparison with Similar Compounds

Platinum(II) Acetylacetonate (Bis(pentane-2,4-dionato-O,O')platinum)

Key Differences :

  • Ligands : Platinum(II) acetylacetonate (CAS 15170-57-7) contains two acetylacetonate ligands, while the target compound substitutes one acetylacetonate with two 1-acetyl-2-oxopropyl groups.
  • Solubility : The potassium counterion in the target compound likely enhances aqueous solubility compared to the neutral Platinum(II) acetylacetonate .
  • Applications : Platinum(II) acetylacetonate is widely used in catalysis and materials science, whereas the target compound’s applications are underexplored but may differ due to ligand bulkiness and charge .

Table 1: Structural and Property Comparison

Property Target Compound Platinum(II) Acetylacetonate
CAS Number Registered 31/05/2018 15170-57-7
Ligands 2×(1-acetyl-2-oxopropyl), 1×acetylacetonate 2×acetylacetonate
Charge Anionic (K⁺ counterion) Neutral
Solubility Likely higher in polar solvents Low aqueous solubility

Platinum Oxalato Complexes (e.g., [Pt(ox)(nL)₂]·1.5H₂O)

Key Differences :

  • Ligands: Oxalato complexes (e.g., [Pt(ox)(4FL)₂]) use oxalate (ox) and N-donor ligands (e.g., benzyladenosine derivatives), contrasting with the acetylacetonate and ketone-based ligands in the target compound .
  • The target compound’s bioactivity is unknown, but ligand differences may alter cellular uptake or metal-DNA interactions.
  • Synthesis : Both classes derive from potassium platinate precursors, but ligand substitution pathways differ (oxalate vs. acetylacetonate) .

Holmium Acetylacetonate Complexes (e.g., Diaquatris(pentane-2,4-dionato-O,O')holmium(III))

Key Differences :

  • Metal Center : Holmium (lanthanide) vs. platinum (transition metal) results in distinct electronic properties and applications. Holmium complexes are studied for MRI contrast agents , whereas platinum compounds often focus on catalysis or anticancer activity.
  • Coordination Geometry : Holmium(III) typically adopts higher coordination numbers (e.g., 8–9) compared to platinum(II)’s square-planar geometry .

Table 2: Analytical Techniques for Platinum Complexes

Technique Application Example Reference Compound
Multinuclear NMR Confirming ligand coordination modes Oxalato complexes
X-ray Crystallography Resolving geometry (e.g., SHELX ) Holmium acetylacetonate
DFT Calculations Optimizing molecular geometry [Pt(ox)(4FL)₂]

Biological Activity

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate is a coordination compound that features platinum as the central metal ion, coordinated with two bidentate ligands derived from pentane-2,4-dione and 1-acetyl-2-oxopropyl. Its molecular formula is C15H21KO6PtC_{15}H_{21}KO_6Pt and it has a molecular weight of approximately 531.5 g/mol . This compound is notable for its unique structure, which incorporates both acetyl and diketone functionalities, contributing to its potential applications in various fields, particularly in medicinal chemistry.

Anticancer Properties

Research into the biological activity of this compound suggests that it may exhibit anticancer properties similar to other platinum-based compounds. The unique ligand arrangement may enhance its interaction with biological macromolecules, potentially leading to effective DNA cross-linking mechanisms that are characteristic of many platinum drugs.

A comparative analysis of various platinum compounds reveals the following:

Compound NameFormulaUnique Features
Potassium bis(oxalato)platinateK2Pt(C2O4)2K_2Pt(C_2O_4)_2Known for stability and solubility in water
CisplatinCisplatinC_{isplatin}Widely used as an anticancer drug; forms DNA cross-links
Potassium tetrakis(oxalato)platinum(II)K2Pt(C2O4)4K_2Pt(C_2O_4)_4Exhibits different coordination geometry due to multiple oxalate ligands

The uniqueness of this compound lies in its specific ligand arrangement and potential biological activity that differs from traditional platinum compounds .

The proposed mechanism of action for this compound involves:

  • DNA Interaction : Similar to cisplatin, it may form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
  • Cell Cycle Arrest : This compound could induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Apoptosis Induction : It may activate apoptotic pathways through the generation of reactive oxygen species (ROS) or modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • In Vitro Studies : In vitro assays indicate that this compound exhibits cytotoxicity against various cancer cell lines. For example, studies have shown significant inhibition of cell proliferation in HeLa and A549 cell lines when treated with this compound .
  • Comparative Analysis : When compared to other platinum-based drugs, this compound has demonstrated a distinct profile in terms of solubility and stability, which may enhance its therapeutic index .
  • Toxicological Assessments : Preliminary toxicological evaluations suggest that while the compound exhibits promising anticancer activity, further studies are required to assess its safety profile in vivo .

Q & A

Q. Advanced Research Focus

  • X-ray absorption spectroscopy (XAS) : Analyze the platinum L₃-edge to determine oxidation state and coordination geometry.
  • Electron paramagnetic resonance (EPR) : Probe for paramagnetic impurities or intermediate species during catalytic reactions.
  • Extended X-ray absorption fine structure (EXAFS) : Quantify Pt–O and Pt–C bond distances to validate crystallographic data .

What catalytic applications are plausible for this platinum complex, and how can mechanistic pathways be studied?

Advanced Research Focus
The compound’s mixed-ligand architecture suggests potential in homogeneous catalysis , such as hydrogenation or C–H activation. Mechanistic studies require:

  • In situ FT-IR/Raman spectroscopy to track reaction intermediates.
  • Density functional theory (DFT) calculations to model transition states and activation barriers.
  • Kinetic isotope effect (KIE) studies to identify rate-determining steps. Comparative studies with Pt(acac)₂ can highlight ligand-specific effects on catalytic activity .

How can computational modeling complement experimental data for this compound?

Advanced Research Focus
DFT simulations (e.g., using Gaussian or VASP ) can predict electronic structure, ligand field splitting, and redox potentials. Input crystallographic parameters (a = 5.7236 Å, β = 70.010°) to optimize the molecular geometry . Compare computed NMR chemical shifts or IR spectra with experimental data to validate models. For reactivity predictions, use Marcus theory to estimate electron-transfer rates in catalytic cycles .

How should researchers address contradictions in reported reactivity or stability data for this complex?

Advanced Research Focus
Discrepancies often arise from variations in synthesis conditions (e.g., solvent purity, temperature gradients). To resolve contradictions:

  • Perform controlled reproducibility studies with strict parameter documentation.
  • Use synchrotron-based XRD to detect trace polymorphs or impurities.
  • Apply multivariate statistical analysis to correlate synthetic variables (e.g., ligand ratio, reaction time) with observed properties. Cross-reference findings with structurally analogous compounds, such as zinc or holmium acetylacetonates, to identify ligand-driven trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate
Reactant of Route 2
Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.